molecular formula C12H11F3N2 B8161139 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B8161139
M. Wt: 240.22 g/mol
InChI Key: CNIXPZULIPHJGX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile reflects its substitution pattern: a benzonitrile core with a pyrrolidine group at position 4 and a trifluoromethyl (-CF₃) group at position 3. Synonyms include 4-pyrrolidin-1-yl-3-(trifluoromethyl)benzonitrile and SCHEMBL3532873.

Table 1: Chemical Identity

Property Value
Molecular Formula C₁₂H₁₁F₃N₂
Molecular Weight 240.22 g/mol
CAS Registry Number 677704-55-1
SMILES C1CCN(C1)C2=C(C=C(C=C2)C#N)C(F)(F)F
Topological Polar Surface Area 35.8 Ų

The trifluoromethyl group introduces strong electron-withdrawing effects, while the pyrrolidine ring contributes basicity and conformational flexibility.

Molecular Geometry and Conformational Analysis

X-ray crystallography and computational studies reveal a planar benzonitrile ring with a dihedral angle of ~35° between the pyrrolidine ring and the aromatic plane. The trifluoromethyl group adopts a staggered conformation to minimize steric hindrance.

Table 2: Key Geometric Parameters

Parameter Value
C≡N Bond Length 1.14 Å
C-CF₃ Bond Length 1.52 Å
N-Pyrrolidine Bond Angle 108.5°

In the ground state, the pyrrolidine ring is slightly twisted, but excitation to the S₁ state increases planarity, enhancing conjugation with the benzonitrile π-system. This conformational change is critical for intramolecular charge transfer (ICT) properties.

Electronic Structure and Resonance Stabilization Effects

The electronic structure is dominated by:

  • Resonance Effects : The nitrile group withdraws electrons via conjugation, while the trifluoromethyl group exerts inductive (-I) effects, stabilizing the aromatic system.
  • Dipole Moments : The ground-state dipole moment is 6.2 D , increasing to 10.6 D in the S₁ excited state due to ICT.

Table 3: Electronic Properties

Property Value
HOMO Energy -8.4 eV
LUMO Energy -2.1 eV
Excitation Energy (S₀→S₁) 3.8 eV

Time-resolved spectroscopy shows ultrafast ICT (≤1 ps) in polar solvents, attributed to the planar excited-state geometry.

Comparative Analysis with Related Benzonitrile Derivatives

Table 4: Comparison with Analogues

Compound Substituents Dipole Moment (D) Biological Activity
4-(Pyrrolidin-1-yl)-3-CF₃-benzonitrile 3-CF₃, 4-pyrrolidine 6.2 (S₀), 10.6 (S₁) Kinase inhibition
3-Amino-4-pyrrolidinylbenzonitrile 3-NH₂, 4-pyrrolidine 5.9 (S₀) Anticancer lead
2-(Pyrrolidin-1-ylmethyl)benzonitrile 2-CH₂-pyrrolidine 4.8 (S₀) Dopamine receptor modulation
2-Nitro-6-pyrrolidinylbenzonitrile 2-NO₂, 6-pyrrolidine 7.1 (S₀) Antibacterial agent

Key trends:

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase dipole moments and ICT efficiency.
  • Pyrrolidine position affects planarity: para-substitution (as in 4-pyrrolidinyl) enhances conjugation compared to ortho.

Properties

IUPAC Name

4-pyrrolidin-1-yl-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2/c13-12(14,15)10-7-9(8-16)3-4-11(10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIXPZULIPHJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

The synthesis begins with a halogenated aromatic precursor, typically 4-fluoro-3-(trifluoromethyl)benzonitrile or 4-bromo-3-(trifluoromethyl)benzonitrile . These intermediates are prepared via directed nitration and halogenation of trifluoromethyl-substituted benzene derivatives. For example, nitration of ortho-fluoro benzotrifluoride with fuming nitric acid in sulfuric acid yields 3-trifluoromethyl-4-fluoronitrobenzene , which is subsequently reduced to the corresponding aniline using hydrogenation or tin(II) chloride. Bromination of the aniline derivative with bromine in acetic acid produces 4-bromo-3-(trifluoromethyl)aniline , which undergoes diazotization with sodium nitrite in hydrobromic acid to eliminate the amine group, yielding 4-bromo-3-(trifluoromethyl)bromobenzene .

Pyrrolidine Substitution

The halogenated intermediate undergoes SNAr with pyrrolidine in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) under basic conditions. Potassium carbonate or cesium carbonate facilitates deprotonation of pyrrolidine, enhancing its nucleophilicity. Reaction temperatures range from 80–120°C to overcome activation barriers, with yields optimizing at 70–85% after 12–24 hours.

Example Protocol

  • Reactants : 4-fluoro-3-(trifluoromethyl)benzonitrile (1 eq), pyrrolidine (1.2 eq), K₂CO₃ (2 eq)

  • Solvent : DMF (0.5 M)

  • Conditions : 100°C, 18 hours

  • Workup : Dilution with water, extraction with ethyl acetate, column chromatography (hexane/EtOAc)

  • Yield : 82%

Diazotization-Cyanidation Pathway

Amine Intermediate Preparation

An alternative route starts with 3-(trifluoromethyl)-4-nitroaniline , synthesized via nitration of 3-(trifluoromethyl)aniline . Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 3-(trifluoromethyl)-1,4-diaminobenzene .

StepReagents/ConditionsYield
DiazotizationNaNO₂, HBr, 0–5°C89%
CyanidationCuCN, DMF, 60°C75%
Pyrrolidine SubstitutionPyrrolidine, K₂CO₃, 100°C78%

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods employ continuous flow reactors to enhance heat transfer and reaction control. For instance, a microreactor system with a residence time of 10 minutes achieves near-quantitative conversion of 4-fluoro-3-(trifluoromethyl)benzonitrile to the target compound at 120°C , reducing side reactions and improving purity (>99%).

Solvent and Catalyst Recycling

Green chemistry principles are integrated by recycling DMF via distillation and recovering cesium carbonate through aqueous extraction. This reduces waste production by 40% and cuts material costs by 25% .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
SNArShort reaction timeRequires electron-deficient substrate70–85%
Diazotization-CyanidationVersatile for nitrile introductionMulti-step, lower scalability65–75%
Flow ChemistryHigh throughput, scalabilityHigh initial capital cost90–95%

Reaction Mechanism and Kinetics

SNAr Mechanism

The trifluoromethyl and nitrile groups activate the aromatic ring toward nucleophilic attack by stabilizing the negatively charged transition state. Density functional theory (DFT) calculations (B3LYP/6-31G(d)) indicate a ΔG‡ of 78 kJ/mol for fluorine displacement by pyrrolidine, consistent with experimental rates.

Rate-Limiting Steps

In batch reactions, mass transfer limitations dominate below 80°C , while at higher temperatures, the reaction shifts to kinetic control. Flow systems mitigate this by maintaining turbulent flow and uniform heating.

Purity and Characterization

Chromatographic Purification

Final products are purified via silica gel chromatography (hexane/EtOAc, 4:1), achieving >98% purity. Recrystallization from ethanol/water (3:1) yields crystalline material suitable for X-ray analysis.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.62 (d, J = 2.0 Hz, 1H, ArH), 3.42–3.38 (m, 4H, N–CH₂), 1.99–1.94 (m, 4H, CH₂).

  • ¹³C NMR : δ 118.9 (CN), 132.4 (q, J = 32 Hz, CF₃), 124.5–116.8 (ArC), 47.2 (N–CH₂), 25.6 (CH₂).

Emerging Methodologies

Photocatalytic Substitution

Recent advances employ visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate aryl halides at ambient temperatures, reducing energy consumption by 60% .

Biocatalytic Approaches

Engineered amidases selectively hydrolyze nitriles to amides, though applications remain experimental for this substrate .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group, potentially converting it to an amine or other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde or 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Inhibition of Enzymes

One of the significant applications of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile is its role as a reversible inhibitor of lysine-specific demethylase 1 (LSD1). Research has shown that derivatives of this compound can effectively inhibit LSD1, which is crucial in epigenetic regulation and cancer therapy. For instance, a study reported a derivative with a K_d value of 22 nM and an IC_50 of 57 nM against LSD1, demonstrating improved selectivity over other ion channels compared to existing inhibitors like GSK-690 .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In one study, pyrrolidine derivatives exhibited significant cytotoxicity against various cancer cell lines, including acute myeloid leukemia cells. The compound's ability to modulate gene expression related to cell proliferation and apoptosis indicates its potential as an anticancer agent .

Glycine Transporter Inhibition

Research has also focused on the synthesis of pyrrolidine sulfonamides derived from this compound as selective inhibitors of glycine transporter-1 (GlyT1). GlyT1 inhibitors are being explored for their potential in treating schizophrenia and other neuropsychiatric disorders linked to NMDA receptor dysfunction. One synthesized derivative demonstrated an in vitro K_i value of 0.198 µM, indicating promising therapeutic potential .

GPBAR1 Agonism

Another notable application is the exploration of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile derivatives as agonists for G-protein bile acid receptor 1 (GPBAR1). This receptor plays a crucial role in metabolic regulation and inflammation. The design and synthesis of novel agonists targeting GPBAR1 have shown efficacy in treating conditions like type 2 diabetes and obesity .

Case Studies

Study FocusFindingsReference
LSD1 InhibitionDerivative with K_d = 22 nM; IC_50 = 57 nM
Anticancer ActivitySignificant cytotoxicity against leukemia cells
GlyT1 InhibitionK_i = 0.198 µM; potential treatment for schizophrenia
GPBAR1 AgonismNovel agonists effective for metabolic disorders

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity for specific targets, while the pyrrolidine ring may contribute to its overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile and its analogs, emphasizing substituent effects on physicochemical properties and biological relevance.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties/Applications References
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile (Target) Pyrrolidine, -CF₃, benzonitrile core ~256.2 Moderate lipophilicity; baseline for comparison. -
C14 : (4-((R)-2-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile Additional -CH(OH)CF₃ on pyrrolidine ring ~366.3 Enhanced hydrogen bonding; higher polarity; potential CNS activity due to hydroxyethyl group.
Revised Metabolic Marker (4R,5R)-4-[[4-cyano-3-(trifluoromethyl)-phenyl]amino]-6,6,6-trifluoro-5-hydroxyhexanoic acid Dihydroxy and trifluoro-hydroxyhexanoic acid side chain ~392.3 High polarity; revised structure impacts metabolic stability and solubility.
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile Thioxoimidazolidinone ring, hydroxybutyl substituent 385.4 Increased lipophilicity; sulfur moiety may enhance enzyme inhibition (e.g., kinase targets).
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide Oxirane (epoxide) ring and carboxamide group ~298.2 Reactive epoxide group; potential for covalent binding to biological targets.
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile Azido (-N₃) and pyrazole groups 224.1 Click chemistry applications; azide group enables bioconjugation strategies.

Analysis of Structural and Functional Differences

Substituent Effects on Polarity and Solubility
  • Hydrophilic Groups : The revised metabolic marker () and C14 () incorporate hydroxyl (-OH) or hydroxyethyl (-CH₂CH₂OH) groups, significantly increasing polarity and water solubility compared to the target compound. This makes them more suitable for aqueous environments but may reduce blood-brain barrier permeability .
  • Lipophilic Groups: Compounds with thioxoimidazolidinone () or trifluoromethyl (-CF₃) substituents exhibit higher logP values, favoring membrane permeability and target engagement in hydrophobic binding pockets .

Q & A

Q. What are the established synthetic routes for 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic aromatic substitution (SNAr) of a fluorinated benzonitrile precursor with pyrrolidine. For example, in analogous syntheses, 4-fluoro-2-(trifluoromethyl)benzonitrile reacts with pyrrolidine under heating (e.g., 80–100°C) in a polar aprotic solvent like DMF or DMSO, often with a base such as K₂CO₃ to deprotonate the amine . Optimization may focus on:

  • Solvent choice : DMF improves solubility but may require higher temperatures.
  • Catalysis : Transition metals (e.g., CuI) can accelerate SNAr in electron-deficient aryl fluorides.
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) is typical, though recrystallization from ethanol/water mixtures is viable for crystalline intermediates .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. The pyrrolidine protons typically appear as a multiplet (δ 1.8–2.1 ppm for CH₂, δ 2.8–3.2 ppm for N–CH₂), while the trifluoromethyl group shows a singlet near δ 120–125 ppm in 19^19F NMR .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry. For related benzonitrile derivatives, single-crystal X-ray studies (e.g., at 193 K) achieved R-factors < 0.04, confirming aryl-pyrrolidine connectivity and planarity .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with errors < 5 ppm .

Q. What are the key physicochemical properties influencing its reactivity and stability?

Methodological Answer:

  • Lipophilicity : The trifluoromethyl group enhances hydrophobicity (logP ~3–4), impacting solubility in aqueous buffers.
  • Thermodynamic Stability : For 4-(trifluoromethyl)benzonitrile derivatives, Epa values (electron affinity) range from 787–791 kJ/mol, correlating with resistance to nucleophilic attack .
  • Acid/Base Stability : The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions. Stability studies in pH 7.4 buffers (37°C) are recommended for biological applications .

Q. What biological targets or therapeutic applications are associated with this structural scaffold?

Methodological Answer: This scaffold is prevalent in androgen receptor antagonists (e.g., Enzalutamide derivatives). Key modifications (e.g., thiohydantoin rings) enhance binding to the receptor’s ligand-binding domain. For example, 4-(3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile demonstrated potent anti-prostate cancer activity in vitro (IC₅₀ < 1 µM) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the synthesis of trifluoromethylbenzonitrile derivatives?

Methodological Answer: Regioselectivity in SNAr reactions is governed by:

  • Electron-Withdrawing Effects : The trifluoromethyl and nitrile groups activate the para position toward nucleophilic attack.
  • Steric Hindrance : Bulky substituents (e.g., ortho-trifluoromethyl) favor substitution at less hindered sites. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G(d) basis sets can predict transition-state geometries and regioselectivity trends .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Methodological Answer:

  • Pyrrolidine Modifications : Replacing pyrrolidine with piperidine reduces conformational flexibility, potentially improving binding entropy.
  • Cyanide Bioisosteres : Substituting the nitrile with a tetrazole or triazole moiety retains electron-withdrawing effects while enhancing metabolic stability .
  • Trifluoromethyl Positioning : Meta-substitution (vs. para) alters steric interactions with hydrophobic pockets in target proteins .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Yield Discrepancies : Variations (e.g., 39% vs. 75% for similar steps) may arise from differences in solvent purity, reaction scale, or workup protocols. Reproducibility studies under inert atmospheres (Ar/N₂) are advised .
  • Spectral Mismatches : Compare data with authentic standards or use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, 13^13C NMR can distinguish nitrile carbons (δ 115–120 ppm) from aromatic carbons adjacent to CF₃ .

Q. What computational tools are effective for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite can predict binding poses in androgen receptors. Use cryo-EM or X-ray structures (PDB: 2PIX) for accurate receptor models.
  • MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, evaluating hydrogen bonds with residues like Arg752 or hydrophobic contacts with Leu704 .

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